calcium;oxalate

Solubility Product Crystallization Biomineralization

This calcium oxalate is the definitive TGA/DTA calibration reference, exhibiting three well-resolved mass-loss steps (dehydration ~170°C, oxalate decomposition ~500°C, carbonate decomposition ~750°C). Unlike interchangeable oxalates, its stable monohydrate phase guarantees negligible moisture uptake, ensuring cross-lab reproducibility. For urolithiasis research, phase-pure COM (Raman 1462 cm⁻¹) or COD (1477 cm⁻¹) enables quantitative phase analysis. Anhydrous, monohydrate, and high-purity (≥99.9% trace metals) grades are available for critical thermal analysis and crystallization studies.

Molecular Formula C2CaO4
Molecular Weight 128.10 g/mol
Cat. No. B12061696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;oxalate
Molecular FormulaC2CaO4
Molecular Weight128.10 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].[Ca+2]
InChIInChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
InChIKeyQXDMQSPYEZFLGF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Oxalate for Analytical Reference Standards and Research Applications


Calcium oxalate (CaC₂O₄·(H₂O)ₓ, where x = 0 to 3) is an inorganic calcium salt of oxalic acid that exists in anhydrous form and as three distinct hydrate phases: monohydrate (whewellite, COM), dihydrate (weddellite, COD), and trihydrate (COT) [1]. The compound is extensively utilized as a calibration standard in thermogravimetric analysis (TGA) and differential thermal analysis (DTA) due to its well-characterized, three-step thermal decomposition profile yielding distinct mass-loss steps [2]. Its primary occurrence as the principal mineral constituent of human kidney stones further drives its widespread application in biomineralization research and urolithiasis studies [3].

Why Calcium Oxalate Cannot Be Substituted with Generic In-Class Analogs


The interchangeability of calcium oxalate with other oxalate salts or calcium compounds is precluded by critical differences in hydration state stability, thermal decomposition behavior, solubility parameters, and spectroscopic signature. Calcium oxalate monohydrate exhibits storage stability with negligible atmospheric moisture adsorption, making it a reliable TGA/DTA reference material, whereas alternative oxalates such as magnesium oxalate demonstrate distinct dehydration and decomposition temperature ranges that render them unsuitable for identical calibration protocols [1]. Furthermore, the three calcium oxalate hydrates themselves possess measurably different solubility products (Ksp) and phase transformation kinetics, such that generic procurement of unspecified hydrate forms introduces irreproducible experimental outcomes in crystallization and dissolution studies [2]. The spectroscopic differentiation between mono- and dihydrate phases relies on well-defined Raman band positions at 1462 cm⁻¹ and 1477 cm⁻¹ respectively, and substitution with any non-characterized material eliminates the possibility of quantitative phase analysis [3].

Quantitative Evidence for Calcium Oxalate Differentiation and Procurement Selection


Hydration State Determines Aqueous Solubility: Comparative Ksp Values for Mono-, Di-, and Trihydrate Forms

Among the three hydrate forms of calcium oxalate, the trihydrate (COT) exhibits a solubility product (Ksp) approximately 4.2-fold higher than that of the monohydrate (COM) and dihydrate (COD) forms. Specifically, the Ksp values reported for COM and COD are both 2.4 × 10⁻⁹, whereas COT demonstrates a Ksp of 1.0 × 10⁻⁸ [1]. This differential solubility directly influences phase stability and dissolution behavior in aqueous environments, with solubility increasing in the order COM ≈ COD < COT, as confirmed by systematic solubility determinations across multiple temperatures in aqueous NaCl and urine-like liquors [2]. The solubility of COM further increases markedly below pH 5 due to the formation of dioxalate ions and oxalic acid [3].

Solubility Product Crystallization Biomineralization

TGA Standard Performance: Calcium Oxalate Monohydrate vs. Alternative Primary Water Standards

Calcium oxalate monohydrate (COM) functions as a primary standard for water content determination methods, specifically characterized as containing lattice water of hydration. In a comparative TG/DTA and dynamic vapor sorption evaluation of four common primary water standards—sodium tartrate dihydrate, lactose monohydrate, potassium citrate monohydrate, and calcium oxalate monohydrate—both lactose monohydrate and calcium oxalate monohydrate were determined to contain lattice water, whereas potassium citrate exists as an ion-associated hydrate [1]. This distinction in water-binding mechanism directly impacts the temperature-dependent dehydration profile and the suitability of each standard for specific analytical protocols. Furthermore, COM exhibits three well-separated mass-loss steps upon heating to 1100°C, corresponding to dehydration (~170°C at 10 K/min), decomposition of anhydrous oxalate to carbonate (~500°C), and decomposition of carbonate to oxide (~750°C), with mass-loss quantification independent of heating rate [2].

Thermogravimetric Analysis Calibration Standard Water Content Determination

Spectroscopic Quantification of COM/COD Mixtures via Raman Calibration Curve

Raman spectroscopy enables quantitative discrimination between calcium oxalate monohydrate (COM) and dihydrate (COD) in mixed-phase samples, a capability not achievable through visual inspection or simple gravimetric methods. A calibration curve constructed from synthetically prepared pure COM and COD mixtures established the relationship XM = (IR − 0.134)/(0.8IR + 1.52), where XM is the molar fraction of COM and IR is the intensity ratio of the Raman band at 1462 cm⁻¹ (COM) to that at 1477 cm⁻¹ (COD) [1]. The method achieves a detection limit of approximately 0.6 mol% COM content and was validated by infrared quantitative spectroscopic analysis [2]. In clinical renal stone analysis, where IR may be ambiguous, Raman analysis definitively differentiates COD from COM [3].

Raman Spectroscopy Quantitative Analysis Phase Identification

Crystallization Inhibition Efficacy: Citrate-Mediated Suppression of Calcium Oxalate Monohydrate Nucleation and Aggregation

Citrate demonstrates concentration-dependent inhibition of calcium oxalate monohydrate (COM) crystallization, with quantifiable effects on both nucleation and aggregation kinetics. In spectrophotometric time-course measurements at 620 nm, citrate at 1.50–3.50 mmol/L increased induction time and inhibited crystal nucleation by 78–87% and aggregation by 63–70% (P < 0.001) [1]. In a separate comparative study of low molecular weight inhibitors, citrate at 2.5 mM achieved maximum inhibition of 93.9%, compared to 87.8% for aluminum at 0.528 mM and only 34% for pyrophosphate at 0.2 mM [2]. Binary inhibitor combinations of citrate with natural polyphenols boosted inhibitory efficacy up to four-fold greater than citrate alone [3].

Crystallization Kinetics Inhibition Urolithiasis

Kinetic Differentiation in Thermometric Titration: Calcium Oxalate vs. Magnesium Oxalate Precipitation Behavior

The precipitation kinetics of calcium oxalate differ fundamentally from those of magnesium oxalate under identical thermometric titration conditions. When soluble oxalate is titrated rapidly into dilute calcium solution in borate buffer at pH 8, a well-defined exothermic precipitation occurs instantaneously, producing a sharp thermometric titration curve. In contradistinction, the analogous titration of magnesium with oxalate yields a quasi-isothermal curve due to a slow precipitation mechanism involving a complex intermediate [1]. This kinetic differentiation has been exploited to develop a nonseparative analytical method for calcium determination in the presence of magnesium, applicable to limestone and dolomite analysis with macro-sample convenience and micro-titration determinative precision [1]. Differential thermal analysis of calcium oxalate-magnesium oxalate mixtures further demonstrates that the two compounds can be quantified simultaneously, with 10–80% calcium oxalate in magnesium oxalate determined within ±7% error [2].

Thermometric Titration Kinetic Analysis Analytical Chemistry

Thermal Decomposition Temperature Variation with Metal Ion Radius: Class-Level Differentiation Among Bivalent Metal Oxalates

The thermal dehydration and decomposition temperatures of bivalent metal oxalates exhibit a systematic dependence on the ionic radius of the metal cation. A comprehensive TG, DTA, DSC, and EGA investigation of the oxalates of Mg(II), Ca(II), Sr(II), Ba(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) demonstrated that the dehydration temperature generally increases with 1/r, where r denotes the metal ion radius [1]. The heats of dehydration (ΔH_H₂O) of alkaline earth metal oxalates (including calcium) also increase with 1/r, whereas transition metal oxalates display the opposite trend, decreasing as 1/r increases. Based on decomposition products, the reactions of anhydrous oxalates were classified into three distinct groups with characteristic decomposition temperature relationships to 1/r [1].

Thermal Analysis Decomposition Kinetics Metal Oxalates

Recommended Application Scenarios for Calcium Oxalate Based on Quantified Differentiation


Thermogravimetric Analysis Instrument Calibration and Performance Verification

Calcium oxalate monohydrate is the reference material of choice for TGA/DTA instrument calibration due to its three well-separated mass-loss steps (dehydration at ~170°C, oxalate decomposition at ~500°C, and carbonate decomposition at ~750°C) that provide multiple temperature calibration points across a broad range [1]. Its storage stability and negligible atmospheric moisture adsorption ensure reproducible calibration results across laboratories and over extended periods [2]. Laboratories performing thermal analysis on pharmaceutical polymorphs, polymers, or inorganic materials should procure high-purity calcium oxalate monohydrate reference standard grade (≥99.9% trace metals basis) to ensure calibration accuracy [3].

Quantitative Phase Analysis of Mixed Hydrate Systems in Biomineralization Research

For research involving calcium oxalate biomineralization—including kidney stone pathogenesis studies, plant crystal formation, and fungal oxalate production—procurement of phase-pure COM or COD is essential for constructing quantitative calibration curves. The Raman spectroscopic method using characteristic bands at 1462 cm⁻¹ (COM) and 1477 cm⁻¹ (COD) enables quantification of phase mixtures with a detection limit of ~0.6 mol% COM [4]. This non-destructive technique is particularly valuable for analyzing intact urinary calculi or biological specimens where the spatial distribution of hydrate phases provides clinically relevant information [5].

Crystallization Inhibition Screening for Urolithiasis Prevention Research

Laboratories screening potential inhibitors of calcium oxalate crystallization require COM substrates with defined particle size and surface characteristics to generate reproducible nucleation and aggregation kinetics data. The spectrophotometric method monitoring OD620 changes provides quantitative inhibition parameters, with citrate serving as a positive control achieving 78–87% nucleation inhibition and 63–70% aggregation inhibition at 1.50–3.50 mmol/L concentrations [6]. Binary inhibitor combinations can boost efficacy up to four-fold, providing a benchmark for evaluating novel therapeutic candidates [7].

Selective Calcium Determination in Mixed Cation Analytical Chemistry

In analytical settings requiring calcium quantification in the presence of magnesium—such as limestone, dolomite, or biological fluid analysis—calcium oxalate's kinetically instantaneous precipitation enables nonseparative thermometric titration [8]. This method exploits the differential precipitation kinetics where calcium oxalate forms immediately upon oxalate addition, generating a sharp exothermic signal, while magnesium oxalate precipitation is kinetically delayed due to complex intermediate formation [8]. Differential thermal analysis of mixed oxalate precipitates further permits simultaneous quantification of both cations with errors within ±7% over the 10–80% composition range [9].

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